molecular formula C11H12N2O2S B1352456 Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate CAS No. 868755-60-6

Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate

Cat. No.: B1352456
CAS No.: 868755-60-6
M. Wt: 236.29 g/mol
InChI Key: KIYMTNJEKXVPSQ-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate typically involves the reaction of 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate
  • Ethyl 1-methyl-5-furyl-1H-pyrazole-3-carboxylate
  • Ethyl 1-methyl-5-pyridyl-1H-pyrazole-3-carboxylate

Comparison: Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its phenyl, furyl, and pyridyl analogs

Properties

IUPAC Name

ethyl 1-methyl-5-thiophen-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-3-15-11(14)8-7-9(13(2)12-8)10-5-4-6-16-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYMTNJEKXVPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428779
Record name Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-60-6
Record name Ethyl 1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868755-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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